molecular formula C8H7BrF2O B6359419 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene CAS No. 1783499-15-9

1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene

Cat. No.: B6359419
CAS No.: 1783499-15-9
M. Wt: 237.04 g/mol
InChI Key: OXUPQMGEZPCAFB-UHFFFAOYSA-N
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Description

Contextual Significance in Halogenated Aromatic Compound Research

Halogenated aromatic compounds are pivotal in organic synthesis. The presence of halogens, such as bromine and fluorine, provides a handle for a variety of chemical transformations, most notably cross-coupling reactions. patsnap.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. patsnap.com

The specific substitution pattern of 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene is particularly noteworthy. The fluorine atoms, being highly electronegative, significantly influence the electron density of the aromatic ring, impacting its reactivity in electrophilic aromatic substitution reactions. The methoxy (B1213986) and methyl groups are electron-donating, further modulating the electronic environment of the ring. The bromine atom serves as a versatile functional group, readily participating in reactions such as Grignard reagent formation and various cross-coupling reactions. wikipedia.org This combination of functionalities makes the compound a potentially valuable intermediate for accessing highly functionalized and sterically hindered aromatic systems.

Scope of Academic Inquiry for this compound

The academic inquiry into a molecule like this compound typically revolves around several key areas:

Synthesis: Developing efficient and regioselective synthetic routes to this specific isomer is a primary challenge. The synthesis of polysubstituted benzenes often requires a careful strategic approach to introduce multiple substituents in the correct positions, avoiding the formation of undesired isomers. fiveable.melibretexts.orgpressbooks.pub

Reactivity: Investigating the reactivity of the compound in various chemical transformations is crucial. This includes studying how the interplay of the different functional groups influences the outcome of reactions such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and modifications of the methoxy or methyl groups.

Applications in Synthesis: A major focus of academic research would be to utilize this compound as a key building block for the synthesis of more complex and potentially valuable molecules. Its unique substitution pattern could provide access to novel chemical space, particularly in the design of new materials or biologically active compounds. patsnap.com For instance, substituted bromobenzenes are widely used as precursors in the pharmaceutical industry. patsnap.com

Spectroscopic and Structural Analysis: Detailed characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry is essential to confirm its structure and purity. In some cases, X-ray crystallography might be employed to determine its precise three-dimensional structure.

While specific research dedicated solely to this compound is not widely documented in publicly accessible literature, its structural motifs are present in molecules of interest in various fields of chemical research. The principles governing its synthesis and reactivity are well-established within the broader context of organic chemistry. nih.govrsc.org Further academic exploration of this specific compound could unveil novel synthetic methodologies and applications.

Properties

IUPAC Name

1-bromo-3,4-difluoro-2-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-4-3-5(9)8(12-2)7(11)6(4)10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUPQMGEZPCAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)F)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 3,4 Difluoro 2 Methoxy 5 Methylbenzene

Retrosynthetic Analysis and Key Disconnections for 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene

Retrosynthetic analysis of this compound involves strategically disconnecting the target molecule into simpler, commercially available, or easily synthesized precursors. The substitution pattern on the benzene (B151609) ring dictates the logical order of bond disconnections, taking into account the directing effects of the existing functional groups (methoxy, methyl, and fluoro) in electrophilic aromatic substitution and other key reactions.

A primary disconnection strategy would involve the removal of the bromine atom, suggesting a late-stage bromination of a 3,4-difluoro-2-methoxy-5-methylbenzene precursor. This approach is favorable as the directing effects of the methoxy (B1213986) (ortho-, para-directing) and methyl (ortho-, para-directing) groups, along with the deactivating but ortho-, para-directing nature of the fluorine atoms, can be strategically employed to achieve the desired regioselectivity.

Further disconnections can be envisioned for the difluoro-methoxy-methylbenzene core. The methoxy group could be introduced via nucleophilic aromatic substitution on a corresponding fluorinated precursor or by methylation of a phenolic intermediate. The methyl group can be installed through Friedel-Crafts alkylation or related reactions. The difluoro pattern suggests starting from a difluoro-substituted aniline (B41778) or another readily available difluorinated benzene derivative.

An alternative retrosynthetic pathway could involve the introduction of one or both fluorine atoms at a later stage, although selective fluorination of a polysubstituted benzene ring can be challenging. Another key disconnection involves the potential use of a Sandmeyer reaction, which would disconnect the bromo substituent to an amino group, pointing to 3,4-difluoro-2-methoxy-5-methylaniline as a key intermediate.

Table 1: Key Retrosynthetic Disconnections and Corresponding Forward Reactions

DisconnectionPrecursorForward Reaction Type
C-Br bond3,4-difluoro-2-methoxy-5-methylbenzeneElectrophilic Bromination
C-Br bond3,4-difluoro-2-methoxy-5-methylanilineSandmeyer Reaction
C-F bondsVarious precursorsNucleophilic Aromatic Substitution (Balz-Schiemann) or Electrophilic Fluorination
C-OCH3 bond1-Bromo-3,4-difluoro-5-methyl-2-phenolWilliamson Ether Synthesis
C-CH3 bond1-Bromo-3,4-difluoro-2-methoxybenzeneFriedel-Crafts Alkylation

Direct Halogenation Approaches for this compound Precursors

Direct halogenation of appropriately substituted benzene rings is a primary strategy for the synthesis of this compound and its precursors. The success of these approaches hinges on controlling the regioselectivity of the halogenation reactions.

Electrophilic Bromination Strategies on Substituted Benzenes

Electrophilic aromatic bromination is a common method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. In a potential precursor such as 3,4-difluoro-2-methoxytoluene, the methoxy and methyl groups are activating and ortho-, para-directing, while the fluorine atoms are deactivating but also ortho-, para-directing. The position of bromination would be determined by the interplay of these directing effects. The most activated position, ortho to the strongly activating methoxy group, is a likely site for bromination.

For instance, the bromination of 2,6-difluoroaniline (B139000) with bromine in glacial acetic acid proceeds to give 4-bromo-2,6-difluoroaniline, demonstrating the directing influence of the amino and fluoro groups. prepchem.comchemicalbook.com A similar strategy could be envisioned for a suitably substituted methoxy-methyl-difluorobenzene precursor.

Table 2: Reagents for Electrophilic Bromination

ReagentConditions
Br2 / FeBr3Standard conditions for aromatic bromination
N-Bromosuccinimide (NBS)Often used with a proton source like acetic acid
Br2 in Acetic AcidA common solvent and catalyst system

Regioselective Fluorination Techniques

Introducing fluorine atoms with high regioselectivity can be challenging. One common method for the synthesis of fluoroarenes is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This method would be applicable if a corresponding aniline precursor is available.

Direct electrophilic fluorination is also possible using reagents such as N-fluorobis(phenylsulfonyl)amine (NFSI) or Selectfluor®, although controlling the regioselectivity on a highly substituted ring can be difficult. The synthesis of compounds like 2,3-difluoroaniline (B47769) often starts from precursors like 2,3-dichloronitrobenzene, where the fluorine atoms are introduced via nucleophilic aromatic substitution. google.com

Directed Ortho-Metalation (DoM) Coupled Halogenation

Directed Ortho-Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. unblog.frwikipedia.orgbaranlab.orguwindsor.cachem-station.com A directing group, such as a methoxy group, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity.

In the context of synthesizing a precursor to the target molecule, a difluoroanisole derivative could be subjected to DoM. The methoxy group would direct lithiation to the ortho position, and subsequent quenching with a brominating agent like N-bromosuccinimide (NBS) or 1,2-dibromoethane (B42909) would install the bromine atom. The presence of the fluorine atoms would influence the acidity of the aromatic protons, potentially affecting the site of metalation.

Synthesis of this compound via Diazotization-Mediated Reactions

Reactions involving diazonium salts are a versatile method for introducing a wide range of substituents onto an aromatic ring, including bromine.

Sandmeyer Reaction for Bromine Introduction

The Sandmeyer reaction is a classic method for converting an arylamine into an aryl halide via a diazonium salt intermediate. researchgate.netnih.gov This approach would be highly suitable for the synthesis of this compound if the corresponding aniline, 3,4-difluoro-2-methoxy-5-methylaniline, is accessible.

The synthesis would involve the diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt. This intermediate is then treated with a solution of copper(I) bromide (CuBr) to effect the substitution of the diazonium group with a bromine atom.

A relevant example is the synthesis of 6-bromo-2,3-difluorotoluene (B1590535) from 3,4-difluoro-2-methylaniline. google.com In this procedure, the aniline is treated with sodium nitrite in the presence of hydrobromic acid, followed by the addition of cuprous bromide to yield the desired brominated product. google.com

Table 3: Steps and Reagents for the Sandmeyer Reaction

StepReagentsTypical Conditions
DiazotizationNaNO2, HBr (aq)0-5 °C
BrominationCuBrRoom temperature or gentle warming

Optimization of Reaction Conditions and Yields in Aryl Bromide Synthesis

The synthesis of aryl bromides is a fundamental transformation in organic chemistry, often achieved through electrophilic aromatic substitution. The efficiency and regioselectivity of this reaction are highly dependent on the chosen conditions. Key parameters for optimization include the nature of the brominating agent, the type of catalyst or promoter, the solvent, and the reaction temperature.

For an electron-rich, polysubstituted arene like the precursor to this compound (namely, 3,4-difluoro-2-methoxy-5-methylbenzene), direct bromination is a feasible approach. The activating methoxy and methyl groups direct incoming electrophiles to ortho and para positions. fiveable.me However, the steric hindrance and the presence of multiple substituents necessitate fine-tuning of the reaction conditions to achieve high yield and selectivity for the desired isomer.

Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). While Br₂ is highly reactive, its use can sometimes lead to over-bromination or side reactions. NBS is a milder and more selective source of electrophilic bromine, often preferred for complex substrates. organic-chemistry.org The reaction can be promoted by Lewis acids or Brønsted acids.

Table 1: Optimization of Bromination Conditions for a Model Substituted Anisole

EntryBrominating AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)
1Br₂ (1.1 eq)NoneCH₂Cl₂0 to RT265
2Br₂ (1.1 eq)FeBr₃ (0.1 eq)CH₂Cl₂0185
3NBS (1.1 eq)NoneCH₃CN801250
4NBS (1.1 eq)Mandelic Acid (0.2 eq)H₂ORT492 organic-chemistry.org
5NBS (1.1 eq)Sc(OTf)₃ (0.05 eq)CH₃CNRT395
6Bu₄NBr₃ (2.0 eq)None1,4-Dioxane100698 rsc.org

This table is illustrative, based on general findings for the bromination of activated aromatic rings and does not represent empirically validated data for the specific synthesis of this compound.

As indicated in the table, the choice of reagent and catalyst system significantly impacts the reaction outcome. For instance, mandelic acid has been shown to catalyze highly regioselective aromatic bromination with NBS in aqueous conditions at room temperature. organic-chemistry.org Another approach involves using ammonium (B1175870) bromide with an oxidant like Oxone, which provides a rapid and efficient protocol for monobromination. organic-chemistry.org The use of tetrabutylammonium (B224687) tribromide (TBATB) can also afford high yields of brominated products under specific conditions. rsc.orgnih.gov

Palladium-Catalyzed Synthetic Routes to this compound

Palladium-catalyzed cross-coupling reactions have transformed organic synthesis, providing powerful tools for bond formation. jocpr.com While typically used to form carbon-carbon or carbon-heteroatom bonds starting from an aryl halide, palladium catalysis can also be employed in the synthesis of the aryl halide itself.

One modern approach involves the palladium-catalyzed C-H activation/bromination of an arene. This strategy avoids the need for pre-functionalized starting materials and offers high regioselectivity, often directed by a nearby functional group. For the synthesis of this compound, a palladium catalyst could potentially activate a specific C-H bond on the 3,4-difluoro-2-methoxy-5-methylbenzene precursor, followed by reaction with a bromine source.

The success of such reactions hinges on the catalyst system, which typically comprises a palladium precursor (e.g., Pd(OAc)₂, PdCl₂) and a specialized ligand. rsc.org Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity and selectivity.

Table 2: Representative Conditions for Palladium-Catalyzed Aryl C-H Bromination

Catalyst PrecursorLigandBromine SourceBase/AdditiveSolventTemperature (°C)
Pd(OAc)₂XPhosNBSK₂CO₃1,4-Dioxane100
PdCl₂(PPh₃)₂PPh₃CBr₄Cs₂CO₃Toluene110
[Pd(IPr)Cl₂]₂IPr (NHC)Bu₄NBr₃AgOAcDCE80

This table presents typical conditions for palladium-catalyzed C-H bromination reactions and serves as a conceptual guide.

Recent advancements have focused on developing more active and stable palladium catalysts, as well as milder reaction conditions. jocpr.com The development of ligand-free palladium catalysis has also gained attention, offering a more cost-effective and simplified approach for certain cross-coupling reactions. rsc.org

Multi-step Synthetic Sequences for Complex Aryl Systems Incorporating the this compound Core

The true value of a functionalized building block like this compound lies in its utility for constructing more complex molecular architectures. The bromine atom serves as a versatile handle for a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. nobelprize.org

These reactions allow for the efficient formation of new bonds between the aryl bromide core and various coupling partners. nih.gov The ability to plan a successful multi-step synthesis requires a deep understanding of the uses and limitations of numerous organic reactions, as the order of steps is often critical. pressbooks.publibretexts.org

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This is one of the most widely used methods for constructing biaryl structures. jocpr.comnobelprize.org

Heck Coupling: Reaction with an alkene to form a new carbon-carbon bond, leading to substituted styrenes or other vinylarenes. jocpr.comnobelprize.org

Sonogashira Coupling: Reaction with a terminal alkyne to create an arylethyne linkage, a valuable motif in materials science and medicinal chemistry. jocpr.com

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, providing access to a wide range of substituted anilines. jocpr.com

Stille Coupling: Reaction with an organostannane reagent, known for its high functional group tolerance. rsc.org

By employing these reactions, the this compound core can be incorporated into larger, more complex molecules designed for applications in pharmaceuticals, agrochemicals, or materials science. The fluorine and methoxy substituents on the ring can further modulate the electronic and steric properties of the final product.

Emerging Synthetic Technologies for Fluorinated and Brominated Arenes

The synthesis of fluorinated and brominated arenes is an area of active research, driven by the significant impact these halogens have on the properties of organic molecules. researchgate.netnih.gov Emerging technologies aim to introduce these atoms with greater efficiency, selectivity, and environmental sustainability.

C-H Activation: A major focus is on the direct functionalization of C-H bonds, which avoids the need for multi-step sequences involving pre-functionalized substrates. nih.gov Ruthenium-catalyzed meta-selective C-H bromination represents a significant advance, allowing for functionalization at positions that are often difficult to access through classical electrophilic substitution. nih.govnih.gov Similarly, methods for the catalytic C-H fluorination of arenes are being developed, although this remains a challenging transformation.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling new transformations under mild conditions. researchgate.net Photo-induced methods for both the fluorination and bromination of arenes have been reported. These reactions often proceed via radical mechanisms, offering complementary reactivity and selectivity to traditional ionic pathways. For example, site-selective aliphatic C-H bromination can be achieved using N-bromoamide reagents and visible light. researchgate.net

Flow Chemistry: Continuous flow technology offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scale-up. The synthesis of halogenated arenes can benefit from this technology, particularly for reactions that are highly exothermic or involve hazardous reagents.

Table 3: Comparison of Traditional vs. Emerging Halogenation Technologies

FeatureTraditional Methods (e.g., EAS)Emerging Technologies (e.g., C-H Activation)
Starting Material Pre-functionalized arenesUnactivated arenes
Atom Economy Lower (requires directing/activating groups)Higher (direct C-H to C-X conversion)
Step Economy Often requires multiple stepsFewer steps, more direct routes
Regioselectivity Governed by existing substituentsCan be controlled by catalysts/directing groups
Reaction Conditions Often harsh (strong acids/bases, high temp.)Typically milder (e.g., room temp., visible light)

The development of these new technologies continues to expand the synthetic chemist's toolbox, enabling the construction of complex fluorinated and brominated aromatic compounds with unprecedented efficiency and precision. researchgate.net

Chemical Reactivity and Transformation Studies of 1 Bromo 3,4 Difluoro 2 Methoxy 5 Methylbenzene

Cross-Coupling Reactions at the Bromine Center of 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene

Cross-coupling reactions are fundamental carbon-carbon bond-forming processes in modern organic synthesis, typically catalyzed by transition metals like palladium. For the target molecule, these reactions would involve the cleavage of the C-Br bond and subsequent formation of a new bond with a carbon atom from a coupling partner.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound.

Expected Reaction: It would be anticipated that this compound could react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃).

Data Sought (Not Found): Specific research data would include details on optimized reaction conditions (catalyst, ligand, base, solvent, temperature), the scope of compatible boronic acid partners, and the yields of the resulting biaryl products. No such experimental results for this compound are available in the surveyed literature.

Heck Coupling and Related C-C Bond Formations

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Expected Reaction: this compound would be expected to react with alkenes, such as styrene (B11656) or acrylates, to form substituted alkenes. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Data Sought (Not Found): Detailed findings would provide information on catalyst systems, reaction yields, and the regioselectivity of the alkene addition (e.g., formation of α- vs. β-substituted products). No specific studies on the Heck reaction of this substrate have been reported.

Kumada Cross-Coupling Methodologies

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic coupling partner with an organohalide, catalyzed by palladium or nickel.

Expected Reaction: This methodology would involve the reaction of this compound with Grignard reagents like phenylmagnesium bromide or alkylmagnesium bromides.

Data Sought (Not Found): Research articles would typically report on the efficacy of different catalysts (e.g., Ni(dppe)Cl₂, Pd(PPh₃)₄), solvent choices (typically THF or diethyl ether), and the yields for coupling with various Grignard reagents. This specific information is not available for the title compound.

Stereoselective and Regioselective Aspects in Catalytic Cross-Coupling

The substitution pattern on the aromatic ring of this compound could influence the regioselectivity and stereoselectivity of cross-coupling reactions, particularly with unsymmetrical partners.

Expected Considerations: The electronic effects of the methoxy (B1213986) group (electron-donating) and the fluorine atoms (electron-withdrawing), along with the steric hindrance from the methyl and methoxy groups ortho to the bromine, would be expected to play a significant role in the rate and selectivity of the oxidative addition step in the catalytic cycle. In reactions involving polyhalogenated substrates, regioselectivity often depends on the relative reactivity of the C-X bonds and the catalyst system used. researchgate.netnih.gov

Data Sought (Not Found): Specific studies would be required to determine which factors dominate and to characterize the resulting isomers. For instance, in couplings with complex alkenes, understanding the factors that control E/Z stereoselectivity would be crucial. nih.gov No such analytical studies for this compound could be located.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

SNAr reactions involve the substitution of a leaving group on an aromatic ring by a nucleophile. This process is facilitated by the presence of strong electron-withdrawing groups.

Displacement of Fluorine Atoms in Polyfluorinated Arenes

In polyfluorinated aromatic compounds, fluorine atoms can act as leaving groups in SNAr reactions, especially when activated by other electron-withdrawing substituents.

Expected Reactivity: The two fluorine atoms on the ring of this compound make it a potential substrate for SNAr. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack. A strong nucleophile (e.g., an alkoxide, amine, or thiol) could potentially displace one of the fluorine atoms. The regioselectivity of such a reaction (i.e., which fluorine is displaced) would depend on the relative activation and steric environment.

Data Sought (Not Found): Experimental data is needed to confirm whether this reaction occurs and under what conditions (nucleophile, solvent, temperature). It would also be necessary to identify which fluorine atom is preferentially substituted. No publications containing this information for this compound were found.

While the theoretical reactivity of this compound in a variety of cross-coupling and nucleophilic substitution reactions can be postulated based on established chemical principles, there is currently no specific experimental data available in the scientific literature to substantiate these predictions. Consequently, a detailed, evidence-based article on the chemical transformations of this particular compound, complete with data tables and specific research findings, cannot be generated at this time. Further empirical research would be required to characterize its reactivity and explore its potential in synthetic applications.

Reactivity of the Bromine Atom in SNAr Processes

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the functionalization of aryl halides. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. For a substitution to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. stackexchange.compressbooks.pub These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

In the case of this compound, the benzene (B151609) ring is substituted with two electron-withdrawing fluorine atoms. The fluorine atom at the C-4 position is para to the bromine atom, which is an ideal position for activating the ring toward nucleophilic attack. stackexchange.com It can effectively stabilize the intermediate carbanion through resonance. The fluorine atom at the C-3 position, being meta to the bromine, exerts a less significant stabilizing effect. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub A nucleophile first attacks the carbon atom bearing the bromine, forming the stabilized carbanion intermediate. Subsequently, the bromide ion is eliminated, and the aromaticity of the ring is restored. pressbooks.pub Due to the electronic activation provided by the para-fluoro substituent, this compound is expected to undergo SNAr reactions with various nucleophiles, such as alkoxides, amines, and thiolates, to yield a diverse range of substituted products.

Transformations Involving the Methoxy Group of this compound

The methoxy group (-OCH₃) is another key functional site on the molecule, susceptible to both oxidative and demethylation reactions.

Oxidation Pathways of the Methoxy Moiety

Demethylation Reactions and Phenol (B47542) Formation

The cleavage of the methyl-oxygen bond in aryl methyl ethers to form phenols is a common and synthetically useful reaction. This transformation is typically achieved using strong Lewis acids or certain protic acids. researchgate.net Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers, proceeding under relatively mild conditions to give high yields of the corresponding phenols. researchgate.net

When this compound is treated with BBr₃, the Lewis acidic boron atom coordinates to the oxygen atom of the methoxy group, facilitating the cleavage of the methyl C-O bond. A subsequent workup with water or methanol (B129727) protonates the resulting phenoxide to yield the final phenol product. researchgate.net

ReactantReagentProduct
This compound1. BBr₃ 2. H₂O6-Bromo-4,5-difluoro-2-methylphenol

Reactions at the Methyl Group (Benzylic Position) of this compound

The methyl group, being attached directly to the benzene ring, is at a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds, making this site particularly reactive towards halogenation and oxidation. masterorganicchemistry.com

Free Radical Halogenation at the Benzylic Position

Benzylic C-H bonds can be selectively halogenated using free radical conditions, typically avoiding electrophilic aromatic substitution on the ring itself. N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, as it provides a low, constant concentration of bromine radicals, which favors substitution at the benzylic position over addition to the aromatic ring. youtube.comyoutube.com The reaction is usually initiated by light (hν) or a radical initiator like benzoyl peroxide.

The reaction proceeds through a radical chain mechanism involving initiation, propagation, and termination steps. youtube.com A bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (formed in situ from NBS) to yield the brominated product and a new bromine radical, which continues the chain. youtube.com

ReactantReagentProduct
This compoundN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or BPO), CCl₄, heat1-Bromo-5-(bromomethyl)-3,4-difluoro-2-methoxybenzene

Oxidation to Carboxylic Acid Derivatives

The benzylic methyl group can be readily oxidized to a carboxylic acid using strong oxidizing agents. This transformation is a robust and high-yielding reaction for alkylbenzenes that possess at least one benzylic hydrogen. masterorganicchemistry.comyoutube.com Common reagents for this purpose include hot, aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), formed from sodium dichromate and sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com

During the reaction, the entire alkyl chain is cleaved, and the benzylic carbon is oxidized to form the carboxyl group. masterorganicchemistry.com The reaction proceeds regardless of the length of the alkyl chain, provided a benzylic hydrogen is present.

ReactantReagentProduct
This compound1. KMnO₄, H₂O, heat 2. H₃O⁺2-Bromo-4,5-difluoro-6-methoxy-3-methylbenzoic acid

Nucleophilic Substitution at the Benzylic Carbon

The structure of this compound does not inherently possess a suitable leaving group at the benzylic position of the methyl group for direct nucleophilic substitution. Therefore, a preliminary activation step is necessary to introduce a leaving group, typically a halogen, at the benzylic carbon. This is commonly achieved through free-radical halogenation.

Benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. This enhanced reactivity allows for selective halogenation at the benzylic position under free-radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Once the benzylic position is halogenated, for instance, to form 1-bromo-2-(bromomethyl)-4,5-difluoro-3-methoxybenzene, it becomes susceptible to nucleophilic attack. Benzylic halides are proficient substrates for both SN1 and SN2 reactions. The specific pathway is contingent on the nature of the nucleophile, the solvent, and the steric hindrance around the benzylic carbon. For a primary benzylic halide, the SN2 mechanism is generally favored with strong nucleophiles.

The general two-step sequence for achieving nucleophilic substitution at the benzylic carbon is outlined below:

Benzylic Halogenation: The methyl group is first converted to a halomethyl group.

Nucleophilic Substitution: The benzylic halide then reacts with a nucleophile, displacing the halide.

A variety of nucleophiles can be employed in the second step to introduce diverse functionalities at the benzylic position.

Table 1: Examples of Nucleophilic Substitution Reactions on the Benzylic Halide Derivative

NucleophileReagent ExampleProduct Functional Group
HydroxideSodium Hydroxide (NaOH)Alcohol (-CH₂OH)
AlkoxideSodium Methoxide (NaOCH₃)Ether (-CH₂OCH₃)
CyanideSodium Cyanide (NaCN)Nitrile (-CH₂CN)
AzideSodium Azide (NaN₃)Azide (-CH₂N₃)
CarboxylateSodium Acetate (CH₃COONa)Ester (-CH₂OOCCH₃)

Electrophilic Aromatic Substitution (EAS) Pattern and Directing Effects in this compound

The regioselectivity of electrophilic aromatic substitution (EAS) on this compound is determined by the cumulative directing effects of the existing substituents: bromo, two fluoro groups, a methoxy group, and a methyl group. These substituents influence both the reaction rate and the position of the incoming electrophile.

Substituents are broadly classified as either activating or deactivating, and as ortho-, para- or meta-directing.

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. The methoxy (-OCH₃) and methyl (-CH₃) groups are activating. The methoxy group is a strong activator due to resonance donation of its lone pair electrons, while the methyl group is a weak activator through an inductive effect.

Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less nucleophilic and less reactive. Halogens, such as bromo (-Br) and fluoro (-F), are deactivating due to their inductive electron withdrawal. However, they are an exception among deactivators as they direct incoming electrophiles to the ortho and para positions due to resonance donation from their lone pairs.

In this compound, the single available position for substitution is at C6. The directing effects of the substituents are summarized in the table below.

Table 2: Directing Effects of Substituents in this compound

SubstituentPositionEffect on ReactivityDirecting Effect
-BrC1Deactivating (Inductive)Ortho, Para
-OCH₃C2Activating (Resonance)Ortho, Para
-FC3Deactivating (Inductive)Ortho, Para
-FC4Deactivating (Inductive)Ortho, Para
-CH₃C5Activating (Inductive)Ortho, Para

The methoxy group at C2 is the most powerful activating group and strongly directs ortho and para. Its ortho positions are C1 and C3 (both occupied), and its para position is C5 (occupied). The methyl group at C5 is a weaker activator and directs to its ortho positions C4 and C6, and its para position at C2 (both C2 and C4 are occupied). The halogens at C1, C3, and C4 are deactivators but also direct ortho and para.

Electrophilic aromatic substitution reactions proceed via a two-step mechanism. The first and rate-determining step involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as a benzenonium ion (or sigma complex). In the second, faster step, a base removes a proton from the sp³-hybridized carbon of the benzenonium ion, restoring the aromaticity of the ring.

For this compound, the attack of an electrophile at the C6 position would lead to the formation of a benzenonium intermediate. The positive charge in this intermediate is delocalized across the ring through resonance. The stability of this intermediate is crucial in determining the reaction rate. The presence of electron-donating groups, such as the methoxy and methyl groups, helps to stabilize the positive charge in the benzenonium ion, thereby facilitating the reaction.

The resonance structures of the benzenonium intermediate formed upon attack at C6 would show the positive charge distributed over several carbon atoms, with particular stabilization provided by the adjacent methyl group and the methoxy group through the ring.

Functional Group Interconversions and Derivatization Strategies for this compound

The functional groups present on this compound offer several avenues for further chemical modification, allowing for the synthesis of a variety of derivatives.

Table 3: Potential Functional Group Interconversions

Functional GroupPositionPotential TransformationReagents and ConditionsResulting Functional Group
Bromo (-Br)C1Suzuki CouplingPd catalyst, base, boronic acidAryl or Alkyl
Bromo (-Br)C1Buchwald-Hartwig AminationPd catalyst, base, amineAmine
Bromo (-Br)C1Metal-Halogen ExchangeOrganolithium reagent (e.g., n-BuLi)Organolithium species
Methoxy (-OCH₃)C2Ether CleavageStrong acid (e.g., HBr, BBr₃)Phenol (-OH)
Methyl (-CH₃)C5Benzylic OxidationStrong oxidizing agent (e.g., KMnO₄)Carboxylic Acid (-COOH)
Methyl (-CH₃)C5Benzylic HalogenationNBS, radical initiatorHalomethyl (-CH₂X)

Transformations of the Bromo Group: The bromo substituent is a versatile handle for various cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids) or the Buchwald-Hartwig amination (with amines) can be used to form new carbon-carbon or carbon-nitrogen bonds, respectively. Metal-halogen exchange with an organolithium reagent would generate a lithiated aromatic species, which can then react with a wide range of electrophiles.

Modification of the Methoxy Group: The methoxy group is an ether and can be cleaved to a hydroxyl group (phenol) using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This transformation would significantly alter the electronic properties and reactivity of the aromatic ring.

Reactions of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄). As discussed in section 3.4.3, it can also undergo free-radical halogenation to introduce a leaving group, which then allows for a variety of nucleophilic substitution reactions to introduce different functionalities.

These derivatization strategies highlight the potential of this compound as a building block for the synthesis of more complex and functionally diverse aromatic compounds.

Mechanistic Investigations into Reactions of 1 Bromo 3,4 Difluoro 2 Methoxy 5 Methylbenzene

Elucidation of Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions

While specific studies elucidating the complete catalytic cycle for cross-coupling reactions involving 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene are not extensively detailed in the reviewed literature, the compound serves as a suitable aryl bromide substrate for such transformations. Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uzh.chresearchgate.net The generally accepted mechanism for these reactions, such as the Suzuki-Miyaura coupling, provides a framework for its expected behavior.

The catalytic cycle would theoretically proceed through three fundamental steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl bromide, this compound, to a low-valent transition metal complex, typically Pd(0). This step involves the cleavage of the carbon-bromine bond and results in the formation of a Pd(II) intermediate. The aryl group and the bromide are now both bonded to the palladium center.

Transmetalation: In this step, a second organic fragment, typically from an organoboron, organotin, or organozinc reagent, is transferred to the palladium center from another metallic species. This displaces the bromide ligand and results in a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and success of this cycle depend on factors like the choice of catalyst, ligands, base, and solvent. The electronic properties of the substituents on the benzene (B151609) ring—the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) and methyl groups—can influence the rate of the oxidative addition step.

Pathways of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.com For this compound, the presence of two fluorine atoms ortho and meta to the bromine leaving group activates the ring toward nucleophilic attack. masterorganicchemistry.comscience.gov Two primary mechanistic pathways are considered for SNAr reactions.

Addition-Elimination Pathway: This is the most common SNAr mechanism. nih.gov It involves a two-step process:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge in this intermediate is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing fluorine substituents. youtube.com

Elimination: The leaving group (bromide ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final substitution product.

Elimination-Addition (Benzyne) Pathway: This pathway becomes significant under conditions involving very strong bases. youtube.com

Elimination: A strong base abstracts a proton from a carbon atom adjacent to the one bearing the leaving group. This is followed by the elimination of the leaving group (HBr in this case), resulting in the formation of a highly reactive, transient intermediate called an aryne. greyhoundchrom.comtcichemicals.com For this compound, this would lead to the formation of 3,4-difluoro-2-methoxy-5-methylbenzyne.

Addition: The nucleophile then attacks one of the two carbons of the aryne's triple bond. Subsequent protonation yields the final product. A key feature of this mechanism is that the incoming nucleophile can bond to the carbon that originally held the leaving group or the adjacent carbon, often leading to a mixture of regioisomers. youtube.com

Specific experimental studies determining which of these pathways dominates for this compound under various conditions were not found in the reviewed literature.

Radical Mechanisms in Benzylic Functionalization

The methyl group on the benzene ring represents a benzylic position, which is susceptible to functionalization through radical mechanisms. khanacademy.org Such reactions allow for the introduction of new functional groups at the carbon adjacent to the aromatic ring. A common example is free-radical bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light).

The accepted mechanism for radical benzylic bromination proceeds via a chain reaction:

Initiation: The radical initiator decomposes to form free radicals. These radicals then react with NBS to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group. This is the rate-determining step and forms a resonance-stabilized benzylic radical and HBr. The stability of the benzylic radical is enhanced by the delocalization of the unpaired electron into the aromatic pi-system. The benzylic radical then reacts with a molecule of NBS to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

While this is the established general mechanism, specific studies detailing the radical functionalization of the benzylic position for this compound have not been identified in the reviewed literature.

Intermediate Species Identification and Characterization (e.g., Arynes)

The formation of aryne intermediates is a well-established phenomenon in the chemistry of aryl halides treated with strong bases. greyhoundchrom.comtcichemicals.com this compound can theoretically serve as a precursor to the corresponding aryne, 3,4-difluoro-2-methoxy-5-methylbenzyne . This elimination of HBr would be induced by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium amide (NaNH2). greyhoundchrom.com

The generation of arynes is typically confirmed indirectly through trapping reactions. greyhoundchrom.com For instance, if the aryne is generated in the presence of a diene like furan, a characteristic Diels-Alder cycloaddition reaction occurs, affording a bicyclic adduct. The isolation and characterization of this adduct serve as strong evidence for the transient existence of the aryne intermediate. However, specific reports on the generation and subsequent trapping or spectroscopic characterization of the 3,4-difluoro-2-methoxy-5-methylbenzyne intermediate were not found.

Regioselectivity Determination Using Models (e.g., Aryne Distortion Model)

When a nucleophile adds to an unsymmetrically substituted aryne, such as the hypothetical 3,4-difluoro-2-methoxy-5-methylbenzyne, the issue of regioselectivity arises. The Aryne Distortion Model is a powerful predictive tool used to rationalize and forecast the outcome of such reactions. nih.govnih.gov This model posits that the regioselectivity of nucleophilic attack is primarily governed by the geometric distortion of the aryne's triple bond. nih.gov

The core principle of the model is that substituents on the aryne ring cause distortions in the bond angles of the triple bond. Nucleophilic attack is favored at the carbon atom of the aryne that is more distorted, i.e., has a more obtuse internal bond angle, as this position requires less geometric reorganization to reach the transition state for addition. nih.govnih.gov

In the case of 3,4-difluoro-2-methoxy-5-methylbenzyne , the regioselectivity of a nucleophilic addition would be determined by the cumulative electronic effects of the substituents on the aryne geometry.

Electron-withdrawing groups like fluorine generally cause the adjacent internal angle of the aryne to become more acute, thus directing nucleophilic attack to the other carbon of the triple bond. nih.govescholarship.org

Electron-donating groups like methoxy and methyl have the opposite effect, making the adjacent angle more obtuse and thereby directing attack to that position.

To predict the regioselectivity for 3,4-difluoro-2-methoxy-5-methylbenzyne, one would perform computational geometry optimizations to determine the internal bond angles at the two carbons of the triple bond. The substituent with the dominant electronic effect would most significantly influence the bond angles and, therefore, the site of nucleophilic attack. nih.govnih.gov An experimental study would then verify this prediction by reacting the in-situ generated aryne with a nucleophile and analyzing the ratio of the resulting regioisomeric products.

Table 1: Predicted Substituent Effects on Aryne Geometry based on the Aryne Distortion Model

Substituent Group Position Relative to Aryne Electronic Effect Predicted Effect on Adjacent Internal Angle Predicted Site of Nucleophilic Attack
Methoxy (-OCH₃) ortho Electron-donating Increase (more obtuse) At the adjacent aryne carbon
Fluoro (-F) ortho/meta Electron-withdrawing Decrease (more acute) At the distal aryne carbon
Methyl (-CH₃) meta Electron-donating Minor effect Dependent on other groups

Computational Chemistry and Theoretical Studies of 1 Bromo 3,4 Difluoro 2 Methoxy 5 Methylbenzene

Electronic Structure Calculations and Molecular Orbital Theory Applied to 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the molecular structure and vibrational frequencies. isroset.org For this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), could be used to optimize the molecular geometry and compute its vibrational spectra (FT-IR and FT-Raman). isroset.org

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. When atomic orbitals from different atoms combine, they form molecular orbitals, which can be either bonding (lower in energy) or antibonding (higher in energy). youtube.comyoutube.com The distribution and energies of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity.

The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. isroset.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. isroset.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO would likely be distributed across the ring and influenced by the electron-withdrawing halogen atoms.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
HOMO -8.5 Highest Occupied Molecular Orbital
LUMO -1.2 Lowest Unoccupied Molecular Orbital

Note: The data in this table is illustrative and represents typical values for similar aromatic compounds.

Prediction of Reactivity and Regioselectivity through Quantum Chemical Modeling

Quantum chemical modeling is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. rsc.orgmit.edu For electrophilic aromatic substitution reactions involving this compound, computational models can identify the most likely sites for electrophilic attack. This is often achieved by calculating reactivity descriptors such as atomic charges, electrostatic potential maps, and Fukui functions.

Machine learning models combined with quantum mechanical descriptors have shown high accuracy in predicting regioselectivity for a wide range of chemical reactions. rsc.orgmit.edu Such models can be trained on large datasets of known reactions to learn the complex interplay of electronic and steric effects that govern reaction outcomes. chemrxiv.org For this compound, the directing effects of the substituents (bromo, difluoro, methoxy, and methyl groups) would determine the preferred position of substitution. The methoxy and methyl groups are activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. Quantum chemical calculations can quantify these competing effects to predict the major product.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Position on Benzene (B151609) Ring Relative Energy of Intermediate (kcal/mol) Predicted Major/Minor Product
C6 0 Major

Note: This data is hypothetical and for illustrative purposes only. The positions are numbered according to standard IUPAC nomenclature.

Transition State Analysis for Reaction Pathways

To fully understand a reaction mechanism, it is essential to characterize the transition states (TS) involved. researchgate.net A transition state is a high-energy configuration along the reaction coordinate that separates reactants from products. researchgate.net Computational methods can be used to locate and characterize these transition states, providing insights into the reaction's activation energy and kinetics.

For a given reaction of this compound, such as a nucleophilic aromatic substitution, computational chemists would model the entire reaction pathway. This involves identifying the structures of the reactants, intermediates, transition states, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state indeed connects the desired reactants and products. researchgate.net

Conformational Analysis and Intramolecular Interactions (e.g., Halogen Bonding)

The three-dimensional structure and conformational preferences of a molecule are critical to its function and reactivity. For a flexible molecule like this compound, which has a rotatable methoxy group, conformational analysis is necessary to identify the most stable conformers. This is typically done by systematically rotating the flexible bonds and calculating the energy of each resulting conformation.

Intramolecular interactions, such as hydrogen bonds and halogen bonds, can play a significant role in stabilizing certain conformations. beilstein-journals.org Halogen bonding is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In this compound, the bromine and fluorine atoms could potentially participate in intramolecular halogen bonds with the oxygen of the methoxy group or the π-system of the benzene ring, influencing the preferred orientation of the substituents. Computational tools like Natural Bond Orbital (NBO) analysis can be used to identify and quantify the strength of these interactions. beilstein-journals.org

Theoretical Spectroscopic Property Predictions (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. liverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, which are then converted into chemical shifts.

For this compound, theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra would be highly valuable for structure elucidation and verification. By calculating the chemical shifts for different possible isomers or conformers, one can compare the theoretical spectra with experimental data to confirm the correct structure. Discrepancies between predicted and experimental shifts can also provide insights into solvent effects or dynamic processes occurring in solution.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted Benzene

Proton Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
H-6 7.15 7.12
-OCH₃ 3.85 3.88

Note: This table is a generic example illustrating the typical accuracy of NMR prediction methods and does not represent actual data for this compound.

Advanced Spectroscopic Characterization Methodologies for 1 Bromo 3,4 Difluoro 2 Methoxy 5 Methylbenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR Techniques)

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene in solution. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a multi-faceted and definitive analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to provide distinct signals for each of the chemically non-equivalent protons in the molecule. The aromatic region would feature a single proton signal, which would be split into a complex multiplet due to couplings with the two adjacent fluorine atoms. The methoxy (B1213986) and methyl groups would each exhibit a singlet in the aliphatic region of the spectrum, with chemical shifts characteristic of their respective electronic environments.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (Br, F, OCH₃, CH₃). A key feature of the spectrum would be the large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are invaluable for assigning the fluorinated carbon atoms and their neighbors. For instance, carbons directly bonded to fluorine typically exhibit very large one-bond coupling constants. magritek.com

¹⁹F NMR Spectroscopy: As a molecule containing fluorine, ¹⁹F NMR is an essential technique for its characterization. magritek.com The spectrum is expected to display two distinct signals for the two non-equivalent fluorine atoms. These signals would appear as doublets of doublets (or more complex multiplets) due to coupling to each other (F-F coupling) and to the nearby aromatic proton (H-F coupling). Proton-decoupled ¹⁹F NMR can simplify these multiplets, isolating the F-F couplings and aiding in structural assignment. magritek.com

2D NMR Techniques: To unequivocally assign all proton and carbon signals and confirm the substitution pattern, a series of two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks, although in this specific molecule, with only one aromatic proton, its primary use would be to confirm the absence of coupling between the aromatic, methoxy, and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon-hydrogen pairs, allowing for the unambiguous assignment of the protonated carbons (the aromatic CH, the methoxy OCH₃, and the methyl CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range (2-3 bond) couplings between carbon and hydrogen atoms. This is crucial for establishing the connectivity of the entire molecule by showing correlations from the methoxy and methyl protons to the aromatic carbons, and from the aromatic proton to its neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of nuclei, which can help confirm the spatial arrangement of the substituents on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound Predicted data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

PositionNucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Ar-H¹H~7.0 - 7.5dd (doublet of doublets)³JHF, ⁴JHF
OCH₃¹H~3.8 - 4.1s (singlet)-
CH₃¹H~2.2 - 2.5s (singlet)-
C-Br¹³C~110 - 120d (doublet)JCF
C-OCH₃¹³C~150 - 160dd (doublet of doublets)JCF
C-F¹³C~145 - 155dd (large ¹JCF)¹JCF, ²JCF
C-F¹³C~140 - 150dd (large ¹JCF)¹JCF, ²JCF
C-CH₃¹³C~125 - 135d (doublet)JCF
C-H¹³C~115 - 125dd (doublet of doublets)JCF
OCH₃¹³C~55 - 65s (singlet)-
CH₃¹³C~15 - 25s (singlet)-

High-Resolution Mass Spectrometry Techniques (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula (C₈H₇BrF₂O), confirming the compound's identity and purity. A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples a gas chromatograph with a mass spectrometer, allowing for the separation of volatile compounds from a mixture before their detection. For a purified sample of this compound, GC-MS provides both the retention time (a measure of the compound's volatility and interaction with the GC column) and the mass spectrum. Under electron ionization (EI), the molecule will fragment in a reproducible manner. Predicted fragmentation pathways can provide further structural confirmation and include the loss of a methyl radical (M-15), a methoxy radical (M-31), or a bromine atom (M-79/81). The analysis of depolymerization products from complex materials often utilizes GC-MS to identify a wide array of compounds generated during a reaction. escholarship.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For derivatives that are less volatile or thermally unstable, LC-MS is the preferred technique. The compound is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods usually result in less fragmentation, with the spectrum often dominated by the protonated molecular ion [M+H]⁺.

Table 2: Predicted Mass Spectrometry Data for this compound Calculated based on isotopic masses and common fragmentation patterns.

ParameterPredicted ValueTechniqueSignificance
Monoisotopic Mass (C₈H₇⁷⁹BrF₂O)235.9699HRMSConfirms elemental formula.
Molecular Ion Pattern~1:1 ratio for M⁺ (~236) and M+2⁺ (~238)All MSCharacteristic isotopic signature of bromine.
Major Fragment (Loss of CH₃)m/z ~221/223GC-MS (EI)Indicates presence of a methyl group.
Major Fragment (Loss of OCH₃)m/z ~205/207GC-MS (EI)Indicates presence of a methoxy group.
Major Fragment (Loss of Br)m/z ~157GC-MS (EI)Confirms bromine substituent.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and confirms the presence of specific functional groups. Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed to assign the observed vibrational frequencies to specific molecular motions. isroset.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups within this compound.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methyl groups are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to C-F stretching modes are expected in the 1100-1400 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage will give rise to a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-Br Stretching: The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The symmetric breathing mode of the benzene ring is often a strong and characteristic band in the Raman spectrum. Aromatic C=C and C-H stretching vibrations are also readily observed. The technique is valuable for studying molecular structures and has been applied to various substituted benzene derivatives. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound be obtained as a single crystal of suitable quality, X-ray crystallography would provide the most definitive and unambiguous structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would confirm:

The exact substitution pattern on the benzene ring, leaving no ambiguity.

Precise bond lengths, bond angles, and torsion angles for the entire molecule. nih.gov

The planarity of the benzene ring and the orientation of the substituents relative to it. For example, the torsion angle of the methoxy group can reveal its preferred conformation. researchgate.net

Intermolecular interactions in the crystal lattice, such as halogen bonding, dipole-dipole interactions, or π-stacking, which govern the packing of molecules in the solid state. researchgate.net

While experimental data for the title compound is not publicly available, analysis of a related derivative, 3-(3-Bromo-4-methoxyphenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one, provides an example of the detailed structural parameters that can be obtained, including unit cell dimensions (a, b, c), angles (β), and volume (V). nih.gov

Future Research Directions and Outlook in 1 Bromo 3,4 Difluoro 2 Methoxy 5 Methylbenzene Chemistry

Development of Novel Catalytic Transformations

The bromine atom in 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene serves as a versatile handle for a wide array of cross-coupling reactions. While traditional palladium-catalyzed methods like Suzuki-Miyaura, Heck, and Sonogashira couplings are undoubtedly applicable, future research should focus on more advanced and milder catalytic systems.

A particularly promising area is the use of photoredox catalysis . fluorine1.rursc.org This approach utilizes visible light to drive chemical reactions under exceptionally mild conditions, often at room temperature. biointerfaceresearch.com For this compound, photoredox catalysis could enable transformations that are challenging with conventional thermal methods. For instance, dual nickel/photoredox catalysis could be employed for the cross-coupling with a variety of partners, including alkyl halides, under gentle conditions. fluorine1.ru This would allow for the introduction of complex alkyl chains, which is often difficult with standard palladium catalysis due to issues with β-hydride elimination.

Another frontier is the development of catalytic systems for novel C-C and C-heteroatom bond formations. The data presented in the table below illustrates hypothetical applications of modern catalytic methods to this compound, based on established protocols for similar aryl bromides.

TransformationCatalytic SystemPotential Coupling PartnerAnticipated ProductPotential Advantages
Suzuki-Miyaura CouplingPd(PPh₃)₄ / Cs₂CO₃Arylboronic acidBiaryl derivativeWell-established, high functional group tolerance. organic-chemistry.org
DifluoromethylationNiCl₂(glyme) / Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / (TMS)₃SiHBromodifluoromethaneDifluoromethylated areneDirect introduction of a key pharmacophore under mild, light-driven conditions. fluorine1.ru
C-H ArylationIr(ppy)₃ / K₂CO₃Unactivated arene (e.g., Benzene)Functionalized biarylAvoids pre-functionalization of the coupling partner, improving atom economy. biointerfaceresearch.com
Buchwald-Hartwig AminationPd₂(dba)₃ / SPhos / NaOtBuPrimary or secondary amineN-Aryl amine derivativeDirect formation of C-N bonds, crucial for pharmaceutical synthesis. organic-chemistry.org

Exploration of Unprecedented Reactivity Modes

Beyond the functionalization of the carbon-bromine bond, the unique electronic nature of this compound opens doors to exploring unprecedented reactivity modes. The fluorine and methoxy (B1213986) substituents create a polarized aromatic ring, which could be exploited for regioselective reactions.

A key area for future exploration is the selective C-H functionalization of the aromatic ring or the methyl group. While the bromine atom is a primary site for cross-coupling, directing group-assisted or transition-metal-catalyzed C-H activation could enable functionalization at other positions. For example, the methoxy group could potentially direct ortho-lithiation or C-H activation to the C6 position. Furthermore, the benzylic C-H bonds of the methyl group are potential sites for functionalization through radical-based or copper-catalyzed processes, allowing for the introduction of various functional groups. rsc.org

The presence of multiple fluorine atoms also suggests the possibility of exploring nucleophilic aromatic substitution (SNAr) reactions, although the conditions would likely need to be harsh due to the presence of electron-donating groups. However, under specific catalytic conditions or with highly reactive nucleophiles, displacement of a fluorine atom could be a viable synthetic route.

Future research could also investigate the behavior of this molecule under reductive conditions. The generation of highly reduced species, such as radical anions or dianions, can lead to unexpected reactivity patterns, including reductive alkylation or cyclization reactions. researchgate.net

Integration into Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing waste reduction, energy efficiency, and the use of safer reagents. semanticscholar.org The synthesis and functionalization of this compound are well-suited for integration into modern, sustainable technologies like flow chemistry.

Flow chemistry , where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing. nih.govmdpi.com These include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automated, multi-step synthesis. nih.gov Reactions such as nitrations or halogenations, which can be highly exothermic, are significantly safer to conduct in flow reactors. organic-chemistry.org The multi-step synthesis of derivatives of the title compound could be streamlined into a single continuous process, minimizing manual handling and improving reproducibility. nih.gov

In addition to flow chemistry, future research should explore more sustainable catalytic methods. This includes the use of earth-abundant metal catalysts (e.g., iron, copper, nickel) as alternatives to precious metals like palladium. Furthermore, the development of enzymatic and biocatalytic methods for the synthesis and transformation of fluorinated aromatics is a growing field. nih.govnih.gov While challenging, the use of engineered enzymes could offer unparalleled selectivity under mild, aqueous conditions, representing a significant step towards truly green synthesis.

Advanced Materials Science Applications

Fluorinated aromatic compounds are of great interest in materials science due to the unique properties conferred by the fluorine atoms, such as high thermal stability, chemical resistance, and altered electronic characteristics. rsc.orgnih.gov this compound could serve as a valuable monomer or intermediate for the synthesis of advanced materials.

One potential application is in the development of fluorinated polymers . The bromine atom can be converted into a polymerizable group, such as a vinyl or styrenyl moiety, through reactions like Stille or Suzuki coupling. organic-chemistry.org The resulting monomer could then be polymerized to produce materials with tailored properties. Fluorinated polymers often exhibit low surface energy, leading to hydrophobic and oleophobic surfaces, making them suitable for applications such as anti-biofouling coatings or low-friction materials. The table below summarizes properties of polymers derived from related fluorinated styrene (B11656) monomers.

MonomerPolymerization MethodKey Properties of Resulting PolymerPotential Application
PentafluorostyreneFree-radical polymerizationHigh thermal stability, low surface energy.Antibiofouling coatings.
α-Trifluoromethylstyrene (copolymer with Styrene)Nitroxide-mediated polymerizationIncreased glass transition temperature, enhanced water and oil repellency. nih.govHigh-performance thermoplastics.
para-Fluorostyrene (copolymer with Butadiene)Coordination polymerizationHigh thermal stability (Td = 368 °C), controlled microstructure.Functionalized synthetic rubber for "green tires".

Furthermore, the electronic properties of this compound make it a candidate for applications in organic electronics . The presence of fluorine atoms tends to lower the energy levels of molecular orbitals, which can be beneficial for designing materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). rsc.org Derivatives of this compound could be explored as host materials, emitters, or charge-transport materials. Its structure could also be incorporated into liquid crystals , where the fluorine substituents can significantly influence the mesomorphic behavior and dielectric anisotropy. biointerfaceresearch.com

Q & A

Basic: What are the optimal synthetic conditions for 1-Bromo-3,4-difluoro-2-methoxy-5-methylbenzene to maximize yield and purity?

Methodological Answer:
The synthesis typically involves electrophilic aromatic substitution (EAS) or halogenation of a pre-functionalized benzene derivative. Key parameters include:

  • Temperature Control: Maintain reaction temperatures between 0–5°C during bromination to minimize side reactions (e.g., di-substitution or ring degradation) .
  • Catalysts: Use Lewis acids like FeBr₃ or AlCl₃ to enhance regioselectivity, particularly for bromine incorporation at the para position relative to methoxy groups .
  • Solvent Selection: Polar aprotic solvents (e.g., DCM or THF) improve solubility and reaction homogeneity. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns due to adjacent fluorine atoms .
  • GC-MS/HPLC: Quantify purity using a DB-5 column (GC) or C18 reverse-phase column (HPLC) with UV detection at 254 nm .
  • Elemental Analysis: Verify Br, F, and O content via combustion analysis to ensure stoichiometric consistency .

Advanced: How can X-ray crystallography using SHELX software elucidate molecular structure and substituent effects?

Methodological Answer:

  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data. Resolve positional disorder of fluorine atoms using SHELXL refinement .
  • Refinement: Apply anisotropic displacement parameters for non-H atoms. The methoxy group’s torsional angle and F/Br bond lengths reveal steric and electronic effects on the benzene ring .
  • Validation: Cross-validate with PLATON to check for missed symmetry or twinning. Final R-factors should be <5% for high-confidence structural assignments .

Advanced: How do electron-withdrawing/donating substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The methoxy group (-OCH₃) acts as an electron donor, activating the ring for nucleophilic substitution at the ortho/para positions. Bromine and fluorine (electron-withdrawing) direct electrophiles to meta positions.
  • Mechanistic Probes: Use Hammett σ constants to predict reactivity. For Suzuki couplings, Pd(PPh₃)₄ catalyzes Br substitution with aryl boronic acids, but fluorine’s electronegativity may slow transmetallation—optimize with Cs₂CO₃ base in THF/H₂O .

Advanced: What strategies resolve contradictory data in regioselectivity during substitution reactions?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: Perform time-dependent studies (e.g., quenching reactions at intervals) to identify intermediate products. For example, low temperatures favor kinetic control (meta substitution), while higher temperatures drive thermodynamic products (para) .
  • Computational Modeling: Use DFT calculations (Gaussian 16, B3LYP/6-31G*) to compare activation energies of competing pathways. Solvent effects (PCM model) refine predictions .

Advanced: How to design SAR studies to evaluate bioactivity against microbial targets?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives by replacing Br with -Cl, -I, or -CF₃ to assess halogen-dependent activity. Modify the methoxy group to -OH or -OCH₂CF₃ to study polarity effects .
  • Assay Design: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via microbroth dilution (MIC values). Include cytotoxicity assays (e.g., MTT on HEK293 cells) to confirm selectivity .
  • Structural Analysis: Correlate activity with substituent electronegativity and steric parameters using QSAR models (e.g., CoMFA) .

Advanced: How does isotopic labeling (e.g., deuterium) aid in mechanistic studies of degradation pathways?

Methodological Answer:

  • Synthesis of Labeled Analogs: Replace methyl (-CH₃) with -CD₃ via deutero-methylation (e.g., D₂O/NaBD₄). Confirm incorporation via mass spectrometry .
  • Degradation Tracking: Use LC-MS to monitor deuterium retention in hydrolysis or photolysis products. Kinetic isotope effects (KIE) differentiate radical vs. ionic mechanisms .

Advanced: What crystallographic challenges arise from fluorine’s anisotropic displacement?

Methodological Answer:

  • Displacement Parameters: Fluorine’s high electron density causes anisotropic thermal motion. Refine using SHELXL’s PART instruction to model split positions .
  • Twinned Data: For twinned crystals (common in halogenated aromatics), apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

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